molecular formula C20H17BrN2O4S B412224 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B412224
M. Wt: 461.3g/mol
InChI Key: GIVJMHGSYJUPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a methoxy group attached to a benzamide structure. Its unique chemical structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.

    Amidation: The formation of the benzamide structure by reacting the intermediate with 4-methoxy-aniline.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-phenylsulfanyl)-6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene 1-oxide
  • 3-(4-(4-Bromo-benzenesulfonyloxy)-phenyl)-acrylic acid methyl ester

Uniqueness

Compared to similar compounds, 3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3g/mol

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H17BrN2O4S/c1-27-18-11-9-16(10-12-18)22-20(24)14-3-2-4-19(13-14)28(25,26)23-17-7-5-15(21)6-8-17/h2-13,23H,1H3,(H,22,24)

InChI Key

GIVJMHGSYJUPQM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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